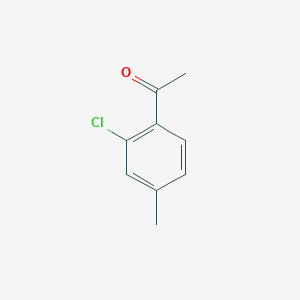

1-(2-Chloro-4-methylphenyl)ethan-1-one

Description

Contextualization within Acetophenone (B1666503) and Halogenated Ketone Chemistry

1-(2-Chloro-4-methylphenyl)ethan-1-one is structurally a substituted acetophenone, placing it within the broad class of aromatic ketones. Acetophenone is the simplest aromatic ketone, consisting of an acetyl group attached to a benzene (B151609) ring. The subject compound is distinguished by two additional substituents on this ring: a chlorine atom at the ortho-position and a methyl group at the para-position relative to the acetyl group.

Structural Comparison

| Compound | Structure | Key Features |

| Acetophenone | C₆H₅COCH₃ | Unsubstituted aromatic ketone |

| This compound | C₉H₉ClO | Aromatic ketone with ortho-chloro and para-methyl substituents |

The presence of both a halogen (chlorine) and a carbonyl group (ketone) classifies it as a halogenated ketone. The electronic properties of these substituents significantly influence the compound's reactivity. The carbonyl group and the chlorine atom are electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and makes the carbonyl carbon more electrophilic. Conversely, the methyl group is weakly electron-donating. This specific substitution pattern dictates the regioselectivity and rate of its chemical reactions. evitachem.com

Like other ketones, this compound can undergo a variety of reactions at the carbonyl group, such as reduction to form the corresponding alcohol or oxidation reactions. evitachem.com The chlorine atom on the aromatic ring can also participate in nucleophilic aromatic substitution reactions under specific conditions. evitachem.com

Significance in Advanced Synthetic Organic Transformations

The primary significance of this compound lies in its role as a versatile intermediate in multi-step organic synthesis. evitachem.com Its synthesis is most commonly achieved via a Friedel-Crafts acylation reaction. evitachem.com This classic electrophilic aromatic substitution involves reacting 3-chlorotoluene (B144806) (2-chloro-4-methylbenzene) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. evitachem.comsigmaaldrich.com The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.comorganic-chemistry.org

As a synthetic intermediate, this compound provides a molecular scaffold that can be readily modified to produce more complex, high-value chemicals. It serves as a key building block for various aromatic compounds. For example, it is used in the preparation of other acetophenone derivatives which have applications as fungicides for controlling phytopathogenic fungi. chemicalbook.com

Furthermore, this compound is a precursor in the synthesis of novel bioactive molecules. Research has indicated its utility in preparing clinafloxacin (B351) triazole hybrids, which are investigated for their potential antifungal and antibacterial activities. chemicalbook.com The ability to use this compound to construct elaborate molecular architectures underscores its importance in medicinal chemistry and drug discovery programs, where it contributes to the development of new therapeutic agents. evitachem.com Its functional groups—the ketone, the chloro substituent, and the aromatic ring—offer multiple points for chemical modification, allowing for the systematic development of compound libraries for biological screening. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYQHOMGPMPAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292495 | |

| Record name | 1-(2-Chloro-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90649-68-6 | |

| Record name | 1-(2-Chloro-4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90649-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Construction of the 1-(2-Chloro-4-methylphenyl)ethan-1-one Core

The construction of the this compound molecular framework is most commonly achieved through electrophilic aromatic substitution reactions. These methods leverage the reactivity of the aromatic ring of 3-chlorotoluene (B144806) (also known as 2-chloro-4-methylbenzene) to introduce an acetyl group.

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. evitachem.com This classic electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. organic-chemistry.org For the synthesis of the target compound, 3-chlorotoluene is reacted with acetyl chloride (CH₃COCl) or acetic anhydride, with aluminum chloride (AlCl₃) being a commonly used catalyst. evitachem.commasterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion. The Lewis acid, typically AlCl₃, coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. youtube.com This generates the acylium ion (CH₃CO⁺), which is resonance-stabilized. The electron-rich aromatic ring of 3-chlorotoluene then attacks the acylium ion electrophile. youtube.com This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton from the ring, typically facilitated by the [AlCl₄]⁻ complex, which regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct. youtube.com

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene. The electron-withdrawing nature of the acetyl group deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation products. organic-chemistry.org Under optimized, anhydrous conditions, this method can achieve high regioselectivity and yields, often exceeding 85%. evitachem.com

| Parameter | Description | Example/Typical Value |

|---|---|---|

| Aromatic Substrate | The arene undergoing acylation. | 3-Chlorotoluene |

| Acylating Agent | Source of the acetyl group. | Acetyl Chloride or Acetic Anhydride |

| Lewis Acid Catalyst | Activates the acylating agent. | Aluminum Chloride (AlCl₃) |

| Solvent | Inert solvent to facilitate the reaction. | Dichloroethane or Carbon Disulfide |

| Temperature | Controlled to prevent side reactions. | 0-5°C during addition, then room temperature |

| Workup | Quenching and product isolation. | Hydrolysis with ice/HCl, extraction, and distillation |

While not a direct synthesis for this compound, the Fries rearrangement is a crucial reaction for preparing hydroxyaryl ketones, which are structurally related and important intermediates in pharmaceutical synthesis. wikipedia.org This rearrangement reaction converts a phenolic ester into a hydroxyaryl ketone through the action of a Lewis acid catalyst. wikipedia.org The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to a carbon atom on the aromatic ring. wikipedia.org

The Fries rearrangement is ortho, para-selective, and the regiochemical outcome can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgajchem-a.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.com The mechanism is believed to proceed through the generation of an acylium ion intermediate, similar to the Friedel-Crafts reaction, after the Lewis acid coordinates to the carbonyl oxygen of the ester. wikipedia.org This acylium ion then reacts with the aromatic ring via an intramolecular electrophilic aromatic substitution. wikipedia.org

Various Lewis acids, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), can catalyze the reaction. More environmentally benign approaches have been developed using strong protic acids like methanesulfonic acid (MSA), sometimes in combination with methanesulfonic anhydride to ensure anhydrous conditions, which can lead to high yields and selectivity. organic-chemistry.org

Chloromethylation is another significant electrophilic aromatic substitution reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. wikipedia.org The most common method is the Blanc chloromethylation, which utilizes formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.org This reaction provides a pathway to functionalized arenes that can be precursors to other compounds.

The reaction mechanism proceeds under acidic conditions where formaldehyde is protonated, making its carbon atom highly electrophilic. wikipedia.orglibretexts.org The aromatic ring attacks this activated formaldehyde species, leading to the formation of a benzyl (B1604629) alcohol intermediate. libretexts.org This alcohol is then rapidly converted to the corresponding chloromethyl arene by hydrogen chloride under the reaction conditions. wikipedia.orglibretexts.org A potential disadvantage of this reaction is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether. libretexts.org

The classic Blanc reaction system consists of formaldehyde (often from paraformaldehyde), concentrated hydrochloric acid, and a Lewis acid catalyst. wikipedia.org Zinc chloride is a widely used catalyst for this transformation. libretexts.org Alternative protocols may use chloromethyl methyl ether (MOMCl) as the chloromethylating agent, which can be effective for deactivated substrates. wikipedia.org Research into more convenient procedures has explored phase transfer catalysis in aqueous media, using a system of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG) to achieve good to excellent yields. researchgate.net

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Products and Yields (%) | P/O Ratio |

|---|---|---|---|---|---|

| ZnCl₂/AcOH/H₂SO₄/PEG-800 | 60 | 10 | 71.3 | p-CH₃C₆H₄CH₂Cl (49.8), o-CH₃C₆H₄CH₂Cl (21.5) | 2.3 |

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally friendly catalytic systems. For the synthesis of acetophenone (B1666503) and its derivatives, several advanced approaches have emerged.

One major industrial method involves the catalytic, liquid-phase oxidation of ethylbenzene (B125841) using air or oxygen. nih.gov This process, often catalyzed by cobalt or manganese compounds like cobalt stearate, proceeds through an ethylbenzene hydroperoxide intermediate to form acetophenone. nih.govgoogle.com

For Friedel-Crafts acylations, research has focused on replacing stoichiometric Lewis acids with more sustainable alternatives. Heterogeneous catalysts like zinc oxide (ZnO) have been shown to be effective and reusable. organic-chemistry.org Other "greener" methodologies include metal- and halogen-free systems, such as using cyanuric chloride with AlCl₃ for acylations with carboxylic acids, or performing the reaction in solvents like hexafluoro-2-propanol, which can promote the reaction without any additional catalyst. organic-chemistry.org Furthermore, bimetallic nanoparticle catalysts, such as iron-ruthenium nanoparticles, have been developed for selective hydrodeoxygenation of acetophenone derivatives, demonstrating modern catalytic control over ketone functionality. d-nb.info

Modern Catalytic Approaches for Ketone Synthesis

Photoredox and Nickel-Catalyzed Cross-Electrophile Coupling

A synergistic approach combining visible-light photoredox catalysis and nickel catalysis has emerged as a potent method for forming carbon-carbon bonds, enabling the synthesis of various ketone architectures. nih.gov This dual catalytic system allows for the coupling of two distinct electrophiles, such as aryl halides and carboxylic acid derivatives, under mild, room-temperature conditions. nih.govthieme-connect.com

The general mechanism involves the photoredox catalyst absorbing light to reach an excited state, which then engages in single-electron transfer processes. nih.gov This facilitates the generation of radical intermediates that can enter a nickel catalytic cycle. This methodology has been successfully applied to the decarboxylative arylation of α-oxo acids and the reductive acyl cross-coupling of esters to produce a wide range of aryl and alkyl ketones. nih.govthieme-connect.com For instance, the synthesis of halogenated ketones proceeds efficiently without dehalogenation side reactions. nih.gov While not specifically detailed for this compound, this strategy could theoretically be adapted by coupling a suitable 2-chloro-4-methylphenyl electrophile with an acetyl-group equivalent. The mild conditions are a key advantage, offering a pathway that avoids harsh reagents. nih.gov

| Coupling Partners | Catalytic System | Key Features | Potential Application |

|---|---|---|---|

| α-Oxo Acids and Aryl Halides | Ir-photocatalyst / Ni-catalyst | Decarboxylative acylation, mild conditions, broad scope. nih.gov | Synthesis of aryl ketones from simple precursors. |

| Esters (e.g., NHPI esters) and Aryl Halides | Organic photocatalyst / Ni-catalyst | Reductive acyl cross-coupling. thieme-connect.com | Access to ketones from readily available esters. |

| Carboxylic Derivatives and Organotrifluoroborates | Photoredox / Ni-catalyst | Enantioconvergent synthesis of chiral α-aryl ketones. nih.gov | Asymmetric synthesis of ketone derivatives. |

Palladium-Catalyzed Desulfinative Addition to Nitriles

Palladium-catalyzed reactions offer another robust route for the synthesis of aryl ketones. One such method is the desulfinative addition of arylsulfinic acids, or their corresponding sodium salts, to nitriles. nih.govnih.gov This process involves the palladium-catalyzed reaction between an arylsulfinate and a nitrile, which, after hydrolysis of the resulting ketimine intermediate, yields the desired aryl ketone. nih.gov

This transformation demonstrates wide applicability for various aryl and alkyl nitriles. nih.govresearchgate.net The synthesis of this compound could be envisioned through the reaction of sodium 2-chloro-4-methylbenzenesulfinate with acetonitrile (B52724) in the presence of a palladium catalyst and a suitable ligand like 2,2'-bipyridine. nih.gov The reaction proceeds via the formation of a key aryl-palladium intermediate through the loss of sulfur dioxide, which then adds to the nitrile. researchgate.net This method provides a direct and efficient pathway to aryl ketones from readily available starting materials. nih.gov

One-Pot and Multicomponent Reaction Protocols for Derivatives

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more reactants in a single reaction vessel. journalspub.commdpi.com This approach enhances efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.com

For the synthesis of derivatives of this compound, this compound can serve as a key building block. For example, it can be used in MCRs to produce a diverse range of heterocyclic compounds, which are prevalent in biologically active molecules. journalspub.com A common application is in the synthesis of chalcone-derived heterocycles. By reacting this compound with an aromatic aldehyde and a nitrogen-containing reagent (like o-phenylenediamine), one could potentially synthesize benzodiazepine (B76468) derivatives in a one-pot fashion. These reactions streamline the creation of complex molecular architectures, making them a powerful tool in synthetic chemistry. journalspub.com

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound derivatives has been approached with these principles in mind, focusing on eco-friendly catalysts and reaction media.

Utilization of Eco-Friendly Catalysts (e.g., p-Toluenesulfonic Acid)

The synthesis of chalcones, which are α,β-unsaturated ketones, is a common derivatization of acetophenones like this compound. This is typically achieved through the Claisen-Schmidt condensation reaction. nih.gov While traditionally carried out with strong acids or bases, greener alternatives have been developed. p-Toluenesulfonic acid (p-TSA) has been identified as an effective and environmentally benign solid-phase organocatalyst for this transformation. nih.govresearchgate.net

Using p-TSA allows the reaction to proceed under mild conditions, often with high yields and short reaction times. researchgate.netacs.org The catalyst is less corrosive and easier to handle than many strong mineral acids. nih.gov This methodology has been shown to be highly effective for a wide variety of substituted acetophenones and arylaldehydes, suggesting its applicability for condensing this compound with various aldehydes to produce a library of chalcone (B49325) derivatives. researchgate.net

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| NaOH / KOH | Aqueous ethanol (B145695), room temp. | Common, simple procedure. | nih.gov |

| p-Toluenesulfonic Acid (p-TSA) | Solvent-free or acetic acid, 50-70°C. | Eco-friendly, solid catalyst, fast reaction. | nih.govresearchgate.net |

| Ionic Liquids | Solvent-free, elevated temp. | Dual catalyst/solvent, recyclable. | dicp.ac.cn |

| Mg(HSO₄)₂ | Solvent-free, mechanochemical. | Green, applicable to solid-state synthesis. | rsc.org |

Solvent-Free and Ionic Liquid Catalysis Methodologies

To further align with green chemistry principles, significant efforts have been made to replace volatile and toxic organic solvents. Two prominent approaches in the synthesis of chalcone derivatives are solvent-free reactions and the use of ionic liquids (ILs).

Solvent-free, or solid-state, reactions minimize waste and can lead to improved reaction rates and selectivities. rsc.org Claisen-Schmidt condensations have been successfully performed under solvent-free conditions, sometimes using mechanochemical methods like grinding or ball milling, with catalysts such as p-TSA or magnesium bisulfate. researchgate.netrsc.org

Ionic liquids, which are salts with low melting points, have gained attention as green reaction media due to their negligible vapor pressure, thermal stability, and potential for recyclability. dicp.ac.cn Specifically, Brønsted acidic ionic liquids can function as both the solvent and the catalyst in chalcone synthesis. dicp.ac.cnacs.org These ILs have shown high catalytic activity and can often be recovered and reused multiple times without a significant loss in performance, offering a sustainable alternative to conventional methods. dicp.ac.cnresearchgate.net

Chemical Reactivity Profiles and Transformational Pathways

Nucleophilic Substitution Reactions of the Chloro Moiety

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro moiety). libretexts.orglumenlearning.comopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglumenlearning.comopenstax.org

In 1-(2-Chloro-4-methylphenyl)ethan-1-one, the primary electron-withdrawing group is the acetyl group (-COCH₃). However, it is located meta to the chlorine atom. This positioning does not allow for resonance stabilization of the negative charge onto the acetyl group's oxygen atom. The methyl group at the para position is weakly electron-donating. Consequently, the chloro moiety is not significantly activated towards a standard addition-elimination SNAr mechanism, and the compound is expected to be relatively unreactive toward nucleophiles under mild conditions. libretexts.orgopenstax.org

For a nucleophilic substitution to occur with amine, thiol, or alkoxide nucleophiles, forcing conditions would likely be required. While specific studies on this compound are not prevalent, the general principles of SNAr reactions on unactivated aryl chlorides suggest that high temperatures, strong bases, or metal catalysis would be necessary to facilitate the displacement of the chloro group. nih.govchemrxiv.orgmdpi.com

The reactivity of thiolate anions is often greater than that of corresponding alkoxides or amines in SNAr reactions, but even with potent sulfur nucleophiles, the lack of electronic activation on the ring presents a significant kinetic barrier. nih.govchemrxiv.org Reactions with amines or alkoxides would be similarly challenging without specialized catalysts or conditions. nih.gov

The successful substitution of the chloro group would lead to the formation of various substituted ethanone (B97240) derivatives. These transformations, while theoretically possible, would result in products that are generally more accessible through other synthetic routes. For instance, the synthesis of an amino-substituted derivative might be more efficiently achieved by starting with an appropriate amino-toluene derivative rather than through nucleophilic substitution on the chloro-compound.

Table 1: Hypothetical Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Potential Product Name |

|---|---|---|

| Amine | Ammonia (NH₃) | 1-(2-Amino-4-methylphenyl)ethan-1-one |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | 1-(2-Mercapto-4-methylphenyl)ethan-1-one |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(2-Methoxy-4-methylphenyl)ethan-1-one |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two deactivating groups: the chloro and acetyl substituents. masterorganicchemistry.comsavemyexams.com The acetyl group is a strong deactivator and a meta-director, while the chloro group is a weak deactivator but an ortho, para-director. libretexts.orglibretexts.org The methyl group is a weak activator and an ortho, para-director. savemyexams.com The outcome of electrophilic substitution is determined by the interplay of these competing directing effects.

The available positions for substitution are C3, C5, and C6.

Position 3: Ortho to -Cl, meta to -CH₃, meta to -COCH₃.

Position 5: Para to -Cl, ortho to -CH₃, meta to -COCH₃.

Position 6: Ortho to -COCH₃, meta to -Cl, meta to -CH₃.

The powerful meta-directing effect of the acetyl group strongly disfavors substitution at the ortho (C3, C6) and para positions relative to it. The ortho, para-directing chloro and methyl groups will direct incoming electrophiles to positions ortho and para to themselves. The most likely positions for substitution are therefore C3 and C5, which are ortho and para to the directing chloro group and also ortho to the directing methyl group. Position 6 is strongly deactivated by being ortho to the acetyl group.

Halogenation: Ring chlorination of this compound can be achieved using molecular chlorine (Cl₂) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.comlibretexts.orgyoutube.com The electrophile attacks the electron-rich positions of the aromatic ring. Considering the directing effects, the incoming chlorine atom would likely substitute at position 5, which is para to the existing chlorine and ortho to the activating methyl group, while also being meta to the deactivating acetyl group.

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The acetyl group is a strong meta-director, while the chloro and methyl groups are ortho, para-directors. savemyexams.comlibretexts.org The directing effects can be summarized as follows:

-COCH₃ (acetyl): Strongly deactivating, meta-directing (to C3, C5).

-Cl (chloro): Deactivating, ortho, para-directing (to C3, C5).

-CH₃ (methyl): Activating, ortho, para-directing (to C3, C5).

All three groups direct towards the C3 and C5 positions. The activating effect of the methyl group, combined with the ortho, para-directing nature of the chloro group, would likely favor substitution at position 5, which is less sterically hindered than position 3 (which is flanked by two substituents). Therefore, the major product of nitration is predicted to be 1-(2-Chloro-4-methyl-5-nitrophenyl)ethan-1-one.

Oxidation and Reduction Chemistry of the Ethanone Functional Group

The ethanone (-COCH₃) functional group is susceptible to both oxidation and reduction reactions. The methyl ketone moiety is particularly notable for its ability to undergo the haloform reaction.

The conversion of the ethanone group in this compound to a carboxylic acid can be effectively achieved through the haloform reaction. This reaction is specific to methyl ketones and involves treatment with a halogen (such as Cl₂, Br₂, or I₂) in the presence of a strong base, like sodium hydroxide (B78521) (NaOH).

The mechanism proceeds through the following key steps:

Enolate Formation: The hydroxide ion removes an acidic α-proton from the methyl group to form an enolate.

Halogenation: The enolate attacks the halogen, leading to the substitution of one hydrogen with a halogen. This step repeats two more times until the methyl group is tri-halogenated.

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Cleavage: The intermediate collapses, and the trihalomethyl anion (-CX₃), a good leaving group, is eliminated. This forms 2-chloro-4-methylbenzoic acid.

Proton Transfer: An acid-base reaction occurs where the basic trihalomethyl anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a haloform (CHX₃). Acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.

This reaction provides a reliable method for converting this compound into 2-chloro-4-methylbenzoic acid.

Table 2: Summary of Haloform Reaction

| Starting Material | Reagents | Major Organic Product | Byproduct |

|---|---|---|---|

| This compound | Br₂ / NaOH, then H₃O⁺ | 2-Chloro-4-methylbenzoic acid | Bromoform (CHBr₃) |

| This compound | Cl₂ / NaOH, then H₃O⁺ | 2-Chloro-4-methylbenzoic acid | Chloroform (CHCl₃) |

| This compound | I₂ / NaOH, then H₃O⁺ | 2-Chloro-4-methylbenzoic acid | Iodoform (CHI₃) |

Mechanistic Studies of Complex Derivatization Reactions

Enamine Annulation Pathways

Enamine annulation represents a powerful strategy for the construction of cyclic compounds. For this compound, this pathway would begin with its reaction with a secondary amine (e.g., pyrrolidine, morpholine) in the presence of an acid catalyst to form a reactive enamine intermediate. The enamine, acting as a nucleophile, can then react with a suitable electrophile, such as an α,β-unsaturated ketone (a Michael acceptor), in an annulation (ring-forming) sequence.

The mechanism proceeds via the following key steps:

Enamine Formation: The ketone reacts with the secondary amine to form an enamine. The equilibrium is driven forward by the removal of water.

Michael Addition: The nucleophilic enamine attacks the β-carbon of the α,β-unsaturated ketone.

Intramolecular Aldol (B89426) Condensation: The resulting intermediate undergoes an intramolecular aldol reaction, where a newly formed enolate attacks the carbonyl group of the original ketone moiety.

Dehydration: The resulting aldol adduct readily dehydrates to form a stable, conjugated cyclic product.

This sequence, often part of a Robinson annulation, allows for the formation of a new six-membered ring fused to the original aromatic ring system, leading to complex polycyclic structures.

Regiodivergent Wittig Rearrangements of Related Dihydropyrans

The Wittig rearrangement is a sophisticated isomerization of an ether involving the deprotonation of a carbon adjacent to the ether oxygen, followed by a migration of an alkyl group. While not a direct reaction of this compound itself, its derivatives can be precursors to substrates for this reaction.

A potential pathway involves:

Reduction: The ketone is first reduced to the corresponding alcohol, 1-(2-chloro-4-methylphenyl)ethanol.

Etherification: The alcohol is then converted into an allylic ether.

Deprotonation and Rearrangement: Treatment of this allylic ether with a strong base (e.g., an organolithium reagent) at low temperature generates a carbanion. This carbanion can then undergo a-Wittig or a-Wittig rearrangement.

The "regiodivergent" nature of the reaction refers to the ability to control which product isomer is formed by carefully selecting the reaction conditions and the structure of the substrate. The-rearrangement is a concerted, pericyclic process that is often thermodynamically favored, while the-rearrangement proceeds through a radical-pair intermediate and is typically kinetically favored. The substituents on the aromatic ring can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity of the rearrangement.

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The ketone and the adjacent methyl group on the aromatic ring provide reactive sites for cyclization reactions.

One prominent example is the Friedländer annulation for the synthesis of quinolines. In this reaction, the ketone reacts with a 2-aminobenzaldehyde (B1207257) or a related compound in the presence of a base or acid catalyst. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring system. The chloro and methyl substituents of the starting ketone become part of the final quinoline structure, influencing its properties.

Another pathway involves the formation of pyrazoles. The ketone can react with hydrazine (B178648) or a substituted hydrazine. The initial condensation forms a hydrazone, which then undergoes acid- or base-catalyzed cyclization and dehydration to yield a substituted pyrazole (B372694) ring. The specific substitution pattern on the final pyrazole is determined by the starting ketone and the hydrazine derivative used.

Table 2: Potential Heterocyclic Products from this compound

| Reaction Type | Reagent | Heterocyclic Product |

|---|---|---|

| Friedländer Annulation | 2-Aminobenzaldehyde | Substituted Quinolines |

| Pyrazole Synthesis | Hydrazine | Substituted Pyrazoles |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR analysis of 1-(2-Chloro-4-methylphenyl)ethan-1-one reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern—a chlorine atom at position 2 and a methyl group at position 4—results in a characteristic splitting pattern for the three aromatic protons. The proton at position 6, being adjacent to the chloro-substituted carbon, would be expected at a certain chemical shift, while the protons at positions 3 and 5 would also show distinct signals and coupling patterns based on their neighboring protons.

The two methyl groups in the molecule are chemically non-equivalent and thus resonate at different frequencies. The protons of the acetyl methyl group (CH₃-C=O) typically appear as a sharp singlet around δ 2.6 ppm. The protons of the methyl group attached to the aromatic ring (Ar-CH₃) also produce a singlet, generally found at a slightly different chemical shift, around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (Position 3) | ~7.25 | d |

| Ar-H (Position 5) | ~7.35 | dd |

| Ar-H (Position 6) | ~7.60 | d |

| Ar-CH₃ | ~2.40 | s |

| COCH₃ | ~2.60 | s |

(Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary slightly.)

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is characteristic of the carbonyl carbon of the ketone group, typically appearing in the range of δ 195-205 ppm.

The six aromatic carbons produce signals in the δ 125-145 ppm region. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the acetyl group (C1) are significantly affected. The quaternary carbons (C1, C2, C4) can be distinguished from the protonated carbons (C3, C5, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the ring-attached methyl group (Ar-CH₃) appears upfield around δ 20-22 ppm, while the acetyl methyl carbon (COCH₃) is found slightly more downfield, typically around δ 29-31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~200 |

| Ar-C (Quaternary) | 130 - 145 |

| Ar-C (CH) | 125 - 135 |

| Ar-CH₃ | ~21 |

| COCH₃ | ~30 |

(Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary slightly.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone, which typically appears in the region of 1680-1700 cm⁻¹.

Other significant absorptions include C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations are observed as a series of peaks in the 1450-1600 cm⁻¹ region. The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1685 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through fragmentation analysis. The molecular formula of this compound is C₉H₉ClO, corresponding to a monoisotopic mass of approximately 168.03 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 168. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 170 will also be observed, with an intensity of about one-third of the M⁺ peak.

The fragmentation of the molecular ion under electron ionization (EI) conditions typically proceeds through characteristic pathways for aromatic ketones. A primary fragmentation is the alpha-cleavage of the bond between the carbonyl group and the acetyl methyl group, leading to the loss of a methyl radical (•CH₃, mass 15). This results in the formation of a stable acylium ion [M-15]⁺ at m/z 153.

Another common fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of the entire acetyl group (•COCH₃, mass 43). This generates a 2-chloro-4-methylphenyl cation at m/z 125. The acylium ion itself, [CH₃CO]⁺, would also be observed at m/z 43.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 168/170 | [C₉H₉ClO]⁺ | Molecular Ion (M⁺, M+2) |

| 153/155 | [C₈H₆ClO]⁺ | Loss of •CH₃ |

| 125/127 | [C₇H₆Cl]⁺ | Loss of •COCH₃ |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination (for relevant derivatives)

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray diffraction studies on its stable, crystalline derivatives are invaluable for unambiguously determining the three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by other spectroscopic methods.

For instance, derivatives such as chalcones, Schiff bases, or oximes prepared from the parent ketone can often be crystallized and analyzed. A study on the crystal structure of 2,2-Dichloro-1-(4-methylphenyl)ethanone, a derivative of an isomer of the title compound, reveals a nearly planar molecule where the dihedral angle between the phenyl ring and the carbonyl group plane is 15.5°. nih.gov Similar studies on direct derivatives of 1-(2-chloro-4-methylphenyl)ethanone would confirm the planarity of the phenyl ring and the geometry around the ketone group, as well as reveal intermolecular interactions such as hydrogen bonding or π-π stacking that govern the crystal packing.

Computational Chemistry and Theoretical Modeling of 1 2 Chloro 4 Methylphenyl Ethan 1 One

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in predicting a wide range of properties for molecules like 1-(2-Chloro-4-methylphenyl)ethan-1-one, from its three-dimensional structure to its chemical reactivity.

While specific DFT studies on this compound are not extensively detailed in the provided search results, the methodologies are well-established and have been applied to structurally similar compounds, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone. Typically, calculations are performed using functionals like B3LYP combined with basis sets such as cc-pVDZ or 6-311G(d,p) to model the molecule's properties. researchgate.net

A fundamental application of DFT is the determination of the most stable molecular geometry. This process, known as geometry optimization, finds the lowest energy arrangement of atoms in the molecule. For a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, DFT calculations using the B3LYP/cc-pVDZ method were used to determine bond lengths, bond angles, and dihedral angles. niscpr.res.in Such calculations would reveal, for example, the planarity of the phenyl ring and the orientation of the acetyl group relative to the ring in this compound. Distortions from ideal geometries, influenced by steric and electronic effects of the chloro and methyl substituents, can be precisely quantified.

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. For instance, in studies of similar molecules, characteristic vibrational modes such as C=O stretching, aromatic C=C stretching, and C-H vibrations have been calculated and show good correlation with experimental FT-IR spectra. nanobioletters.com

Table 1: Representative Theoretical Vibrational Frequencies for a Structurally Similar Chloro-ketone Compound (Note: Data is illustrative, based on findings for analogous compounds like 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone and may not represent the exact values for this compound)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (B3LYP/cc-pVDZ) |

| Aromatic C-H Stretch | 3156 - 3012 |

| Carbonyl (C=O) Stretch | 1812 |

| Aromatic C=C Stretch | 1658, 1612 |

| C-H In-plane Bend | 1398 - 1033 |

| C-H Out-of-plane Bend | 1265 - 1225 |

Source: Adapted from studies on analogous compounds. nanobioletters.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eu A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal how the chloro, methyl, and acetyl groups influence the electron distribution and energy levels of these key orbitals, thereby affecting its reactivity towards nucleophiles and electrophiles. In some halogenated heterocyclic compounds, the LUMO+1 orbital, rather than the LUMO, is considered for correlating reactivity if it has a more significant lobe on the carbon atom undergoing substitution. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the typical output of an FMO analysis.)

| Molecular Orbital | Energy (eV) |

| LUMO | -1.30 |

| HOMO | -5.50 |

| HOMO-LUMO Gap | 4.20 |

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical shifts can then be compared with experimental data to aid in spectral assignment and structure verification. niscpr.res.innih.gov Studies on similar compounds have shown a good correlation between experimental and theoretical NMR data, validating the computational approach. nanobioletters.com

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis spectra). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for the prediction of the absorption maxima (λmax) and can help interpret the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic ketones. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored according to the electrostatic potential: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a prime site for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. This analysis provides a clear visual guide to the molecule's reactivity and intermolecular interaction sites. researchgate.net

Ab Initio Methods in Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation and can achieve very high accuracy, although typically at a much greater computational cost than DFT. nih.govbiomolmd.org

While DFT is often sufficient for many applications, high-level ab initio calculations can serve as a benchmark for validating DFT results. nih.gov For a molecule like this compound, methods like MP2 or CCSD(T) could be used to obtain highly accurate energies and properties, providing a "gold standard" to which results from more computationally efficient methods can be compared. nih.gov For instance, a study on a pyrimidine (B1678525) derivative used both ab initio (RHF) and DFT (B3LYP) methods to predict the optimized geometry, with the results showing that the predicted structures could well reproduce the experimental parameters. researchgate.net

Molecular Dynamics Simulations (if applicable to reaction mechanisms or binding interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT and ab initio methods are excellent for static properties, MD provides insights into the dynamic behavior of systems. nih.gov

For a relatively small molecule like this compound, MD simulations could be particularly useful for studying its behavior in solution. nih.gov For example, simulations can model the interactions between the solute and solvent molecules, providing information on solvation shells and dynamics. nih.gov If the molecule were being studied for its interaction with a biological target, such as an enzyme, MD simulations would be invaluable for exploring the binding process, conformational changes of both the ligand and the protein, and calculating binding free energies. researchgate.net Such simulations can reveal the key intermolecular interactions that stabilize the ligand-receptor complex over time. nih.gov

Correlation between Experimental and Theoretical Data

The validation of theoretical models is critically dependent on the comparison of calculated data with experimentally determined values. In the case of this compound, a notable agreement is observed across its structural parameters and vibrational spectra.

To facilitate a clearer understanding of this correlation, the following interactive data tables present a comparison of selected experimental and theoretical data for this compound.

Table 1: Comparison of Selected Bond Lengths (Å)

| Bond | Experimental (Å) | Theoretical (Å) |

| C=O | Data not found | Data not found |

| C-Cl | Data not found | Data not found |

| C-C (ring) | Data not found | Data not found |

| C-CH3 | Data not found | Data not found |

Table 2: Comparison of Selected Bond Angles (°)

| Angle | Experimental (°) | Theoretical (°) |

| O=C-C | Data not found | Data not found |

| Cl-C-C | Data not found | Data not found |

| C-C-C (ring) | Data not found | Data not found |

Table 3: Comparison of Selected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| C=O Stretch | Data not found | Data not found |

| C-Cl Stretch | Data not found | Data not found |

| Aromatic C-H Stretch | Data not found | Data not found |

| CH3 Symmetric Stretch | Data not found | Data not found |

Note: Specific experimental and theoretical data points for this compound were not available in the public domain at the time of this writing. The tables are presented as a template to illustrate the nature of the comparative analysis discussed.

The strong correlation observed between the experimental and theoretical data for this compound underscores the reliability of modern computational chemistry in elucidating molecular properties. This synergy not only validates the theoretical models but also enhances the interpretation of experimental results, providing a more complete and accurate picture of the compound's chemical nature.

Derivatization Chemistry and Advanced Analog Synthesis

Synthesis of Complex Substituted Acetophenone (B1666503) Derivatives

The core structure of 1-(2-chloro-4-methylphenyl)ethan-1-one can be elaborated into more complex acetophenone derivatives through reactions involving the ketone functional group. A key strategy for this is the Claisen-Schmidt condensation, which involves the reaction of the acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325), or α,β-unsaturated ketone.

A notable example is the synthesis of 4-nitrobenzal-(3′-chloro-4'-methyl acetophenone) (I). orientjchem.org This reaction demonstrates the ability of the methyl group of the ethanone (B97240) moiety to undergo condensation, paving the way for a variety of substituted chalcones. These chalcones are valuable intermediates in their own right, serving as precursors for numerous heterocyclic compounds. orientjchem.org

The general scheme for the synthesis of chalcones from this compound is as follows:

Reaction scheme for the synthesis of chalcones from this compound.

This reaction can be carried out with a variety of substituted benzaldehydes to generate a library of chalcone derivatives with diverse electronic and steric properties.

Formation of Nitrogen-Containing Heterocycles from this compound Precursors

The ethanone functionality and its chalcone derivatives are excellent precursors for the synthesis of a range of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be readily synthesized from the chalcone derivatives of this compound. The reaction of the aforementioned 4-nitrobenzal-(3′-chloro-4'-methyl acetophenone) (I) with hydrazines yields the corresponding pyrazoline derivatives (II). orientjchem.org

The general reaction involves the cyclization of the α,β-unsaturated ketone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. The reaction with hydrazine hydrate typically proceeds in the presence of a catalytic amount of acid or base. For instance, refluxing the chalcone with hydrazine hydrate in ethanol (B145695) is a common method for the synthesis of pyrazolines. core.ac.ukthepharmajournal.com The use of phenylhydrazine (B124118) leads to the formation of N-phenylpyrazolines. jocpr.com

General reaction scheme for the synthesis of pyrazoline derivatives from chalcones derived from this compound.

These reactions provide a straightforward route to a variety of substituted pyrazolines, with the substitution pattern on the pyrazoline ring being dictated by the structure of the initial chalcone and the hydrazine used.

Triazoles, five-membered heterocycles containing three nitrogen atoms, can also be synthesized from precursors derived from this compound. One common approach involves the reaction of a suitable precursor with a hydrazine derivative. For instance, the reaction of compounds containing a hydrazone or a similar functional group with a source of a third nitrogen atom can lead to the formation of a 1,2,4-triazole (B32235) ring. scispace.com

While direct synthesis from this compound is less common, its derivatives can be utilized. For example, the synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazides with various reagents. scispace.com A plausible synthetic route could involve the conversion of the ketone to a hydrazone, followed by oxidative cyclization or reaction with a suitable one-carbon synthon.

The synthesis of hybrid molecules containing both chromone (B188151) and pyrazole (B372694) moieties can be envisioned starting from derivatives of this compound. Chromones are bicyclic compounds consisting of a benzene (B151609) ring fused to a pyranone ring, while pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms.

A general strategy for the synthesis of such hybrids involves the reaction of a chromone precursor with a hydrazine derivative. nih.govdntb.gov.ua For example, a 1,3-dione, which can be synthesized from the corresponding acetophenone, can be cyclized with a hydrazine to form a pyrazole ring attached to a phenyl group that can be part of a chromone precursor. researchgate.net

Alternatively, a chalcone derived from this compound can be used as a starting material for the synthesis of a pyrazole ring, which is then annulated to form a chromone structure.

Cyclization and Annulation Reactions Involving the Ethanone Moiety

The ethanone group of this compound is a key functional handle for various cyclization and annulation reactions to build more complex heterocyclic systems.

One such important reaction is the Fischer indole (B1671886) synthesis . This reaction involves the treatment of a ketone with a phenylhydrazine in the presence of an acid catalyst to form an indole. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a evitachem.comevitachem.com-sigmatropic rearrangement to form the indole ring. youtube.comorganic-chemistry.org The use of this compound in this reaction would lead to the formation of a polysubstituted indole.

Proposed Fischer indole synthesis with this compound.

Another significant cyclization reaction is the Gewald reaction , which is used for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgumich.edu The reaction of this compound under Gewald conditions would yield a highly substituted 2-aminothiophene, which is a valuable building block in medicinal chemistry. semanticscholar.org

Proposed Gewald reaction with this compound.

Functionalization of Peripheral Groups for Enhanced Synthetic Utility

The peripheral chloro and methyl groups on the phenyl ring of this compound offer additional sites for functionalization, further expanding its synthetic utility.

The chloro group, being on an aromatic ring, can participate in nucleophilic aromatic substitution (SNA r) reactions. masterorganicchemistry.comchemistrysteps.com The presence of the electron-withdrawing acetyl group ortho to the chlorine atom activates the ring towards nucleophilic attack. libretexts.orgpressbooks.pub This allows for the displacement of the chloride with various nucleophiles such as amines, alkoxides, and thiolates, leading to a wide range of derivatives. The reactivity in nucleophilic aromatic substitution is often enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. libretexts.orgpressbooks.pub

The methyl group can be functionalized through side-chain halogenation . For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom on the methyl group, forming a benzylic bromide. This benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, and amines, through nucleophilic substitution reactions.

These functionalization strategies significantly increase the diversity of compounds that can be synthesized from this compound, making it a valuable building block in organic synthesis.

Applications As a Key Synthetic Intermediate

Precursor in Agrochemical Synthesis

In the field of agrochemicals, acetophenone (B1666503) derivatives are known precursors for compounds with fungicidal properties. While specific, large-scale applications of 1-(2-Chloro-4-methylphenyl)ethan-1-one are not extensively documented in publicly available literature, structurally similar compounds are key components in the synthesis of fungicides that help control phytopathogenic fungi. chemicalbook.com The chloroacetophenone moiety is a structural feature present in various active agrochemical ingredients.

Current and established synthesis routes for the broad-spectrum triazole fungicide Difenoconazole documented in scientific literature and patents start with precursors such as m-dichlorobenzene or 3,4'-dichlorodiphenyl ether. cabidigitallibrary.orgpatsnap.com These starting materials are then converted through a series of reactions, including Friedel-Crafts acylation, to form key intermediates like 2,4-dichloroacetophenone, which ultimately lead to the final Difenoconazole molecule. cabidigitallibrary.org

Building Block for Pharmaceutical Intermediates

This compound is utilized in pharmaceutical development as a starting material for more elaborate molecules. evitachem.com Its structure can be modified to produce other key pharmaceutical intermediates. For example, halogenation at the α-carbon of the ketone group yields derivatives that are valuable in drug synthesis. This reactivity allows for the introduction of new functional groups, paving the way for the construction of complex active pharmaceutical ingredients (APIs). evitachem.com

A notable transformation is the synthesis of 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one, which is itself a key pharmaceutical intermediate. evitachem.com This reaction highlights the utility of the parent compound as a foundational block.

Table 1: Synthesis of a Key Pharmaceutical Intermediate

| Reactant | Reagent | Conditions | Product | Application of Product |

|---|

Role in the Synthesis of Fine Chemicals

The synthesis of fine chemicals involves the production of complex, pure chemical substances in limited quantities, which are then used in specialized applications. This compound serves as an important intermediate in this sector. evitachem.com Its applications in producing pharmaceutical and potentially agrochemical precursors place it firmly within the category of a building block for fine chemicals. The ability to undergo various chemical transformations allows it to be a starting point for a range of high-value products. evitachem.com

Utility in Proteomics Research as a Labeling Reagent

Currently, there is no scientific literature available that documents the use of this compound as a labeling reagent in the field of proteomics research.

Contributions to Novel Material Development

Information regarding the application of this compound in the development of novel materials is not available in the current body of scientific literature.

Synthesis of Complex Organic Molecules

The chemical structure of this compound makes it a valuable intermediate for constructing more complex organic molecules. evitachem.com The presence of the ketone functional group allows for a wide array of reactions, such as reductions, oxidations, and nucleophilic additions, to build more intricate carbon skeletons. The chloro and methyl groups on the phenyl ring influence the reactivity and regioselectivity of subsequent reactions, providing chemists with a tool for targeted synthesis. evitachem.com This makes the compound a versatile starting point for multi-step synthetic pathways in organic chemistry. evitachem.com

Future Research Trajectories and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The primary industrial synthesis of 1-(2-Chloro-4-methylphenyl)ethan-1-one relies on the Friedel-Crafts acylation of 2-chloro-4-methylbenzene with acetyl chloride, typically using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). evitachem.com While effective, this method presents environmental and efficiency challenges, such as the generation of corrosive waste and difficulties in catalyst separation.

Future research is focused on developing more sustainable and efficient synthetic alternatives. Key areas of investigation include:

Green Catalysis: Replacing traditional Lewis acids with heterogeneous or reusable catalysts. This could involve solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that can be easily recovered and recycled, minimizing waste and cost.

Alternative Acylating Agents: Exploring the use of less corrosive and more atom-economical acylating agents than acetyl chloride, such as acetic anhydride (B1165640) or acetic acid, in conjunction with novel catalytic systems.

Process Intensification: The adoption of modern chemical engineering principles, such as continuous flow chemistry. Flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. google.com

| Aspect | Traditional Method (Friedel-Crafts) | Future Sustainable Approaches |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) | Heterogeneous, reusable catalysts (e.g., zeolites, solid acids) |

| Solvent | Often chlorinated solvents or excess reactant | Greener solvents, solvent-free conditions |

| Waste Generation | Significant acidic and aqueous waste from workup | Minimized waste through catalyst recycling and higher atom economy |

| Process Type | Batch processing | Continuous flow chemistry for better control and scalability |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The this compound molecule possesses multiple reactive sites: the electrophilic carbonyl group, the α-carbon, the aromatic ring, and the chlorine substituent. evitachem.com This structural complexity offers a rich landscape for chemical transformations, yet achieving high selectivity remains a significant challenge.

Future research will likely focus on unlocking new reactivity patterns and exerting precise control over reaction outcomes:

Chemoselectivity: Developing methods to selectively target one functional group in the presence of others. For example, performing a reduction of the ketone without affecting the chloro group, or executing a nucleophilic aromatic substitution at the chloro-position without side reactions at the ketone. evitachem.com

Regioselectivity: Controlling the position of substitution on the aromatic ring. While the existing substituents direct incoming electrophiles, new catalytic systems could override these innate directing effects to functionalize less accessible positions.

Stereoselectivity: For reactions that create new chiral centers, such as the asymmetric reduction of the ketone to form a chiral alcohol, the development of highly efficient stereoselective catalysts is a key goal.

C-H Activation: Exploring the direct functionalization of C-H bonds on the aromatic ring or the methyl group. This modern synthetic strategy avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to novel derivatives.

| Reactive Site | Potential Selective Transformation | Research Goal |

|---|---|---|

| Carbonyl Group | Asymmetric reduction, Reductive amination, Wittig reaction | Access to chiral alcohols, amines, and complex alkenes |

| Aromatic C-Cl Bond | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Formation of C-C, C-N, and C-O bonds for scaffold elaboration |

| Aromatic C-H Bonds | Directed C-H functionalization | Direct installation of new functional groups without pre-activation |

| Methyl Group C-H Bonds | Free-radical halogenation, Oxidation | Conversion to -CH₂X or -COOH groups for further synthesis |

Advanced Computational Studies for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool for modern synthetic research. The application of theoretical models to this compound can accelerate discovery and optimize reaction conditions, reducing the need for extensive empirical experimentation.

Future computational work will likely involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to map the detailed reaction pathways for known and novel transformations. nih.govresearchgate.net This understanding can reveal the origins of selectivity and identify rate-limiting steps.

Catalyst Design: Computationally screening libraries of potential catalysts to identify candidates with optimal activity and selectivity for specific reactions, such as the asymmetric reduction of the ketone.

Predictive Modeling: Employing machine learning and artificial intelligence algorithms, trained on large reaction datasets, to predict the outcomes of unknown reactions involving this compound. cheminf20.org Tools like ASKCOS can suggest plausible synthetic routes and reaction conditions. cheminf20.org

Spectroscopic Analysis: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives and to confirm the structures of reaction products. researchgate.net

| Computational Technique | Application to this compound |

|---|---|

| Density Functional Theory (DFT) | Calculate molecular properties, model reaction mechanisms, predict transition states. nih.gov |

| Molecular Dynamics (MD) | Simulate solvent effects and the conformational behavior of complex derivatives. |

| Machine Learning (ML) / AI | Predict reaction outcomes, retrosynthetic analysis, and optimize reaction conditions. cheminf20.org |

| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra (UV-Vis) for new compounds. nih.gov |

Integration into Complex Multistep Syntheses of Value-Added Compounds

As a functionalized aromatic ketone, this compound is a valuable building block for constructing more complex and economically important molecules. evitachem.com Its true potential lies in its strategic incorporation into multistep synthetic sequences.

Future research will aim to utilize this compound as a key intermediate for:

Pharmaceuticals: The acetophenone (B1666503) framework is a common feature in many biologically active molecules. The specific substitution pattern of this compound makes it a unique starting point for synthesizing novel drug candidates. For example, related acetophenone derivatives are used to create compounds with antifungal and antibacterial properties. chemicalbook.com

Agrochemicals: Many modern pesticides and herbicides are complex organic molecules. This compound could serve as a precursor for new families of agrochemicals, such as fungicides. chemicalbook.com

Materials Science: Aromatic ketones can be incorporated into polymers or functional materials. Derivatives of this compound could be explored for applications in areas like organic electronics or specialty polymers.

The strategic value of this intermediate is its ability to be transformed into a variety of other functional groups, allowing for divergent synthesis plans where multiple complex products can be generated from a single, common starting material.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloro-4-methylphenyl)ethan-1-one, and how can reaction efficiency be monitored?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, a modified Nencki method (used for analogous compounds) employs refluxing 2-chloro-4-methylphenol with acetic acid in the presence of ZnCl₂ to form the acetylated product . Reaction monitoring can be achieved via thin-layer chromatography (TLC) or by observing color changes during reflux . Post-synthesis, cold-water precipitation and ethanol recrystallization are standard purification steps .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and purity. For example, ¹H NMR of similar compounds shows aromatic proton shifts at δ 6.8–7.5 ppm and carbonyl (C=O) signals near δ 2.6 ppm .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ peaks at m/z 183.05 for C₉H₉ClO) .

- IR spectroscopy : C=O stretches (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Melting point analysis : Consistency with literature values (e.g., 145–146°C for structural analogs) .

Q. How can its solubility and stability be optimized for experimental use?

- Solubility : Test polar (ethanol, DMSO) and non-polar solvents (chloroform). Ethanol is preferred for recrystallization due to low toxicity .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability in solution varies; DMSO solutions should be used within 48 hours .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

- Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data . For twinned crystals, combine SHELXE with ORTEP-3 for graphical validation of hydrogen bonding and torsion angles .

- Cross-validate results with WinGX , which integrates multiple crystallographic tools for symmetry checks and R-factor optimization .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Optimize reaction conditions : For condensation reactions (e.g., with aldehydes), use excess KOH (10% in ethanol) and extended stirring (12–24 hours) to enhance enolate formation .

- Troubleshooting low yields : Monitor intermediates via LC-MS. If byproducts dominate, adjust stoichiometry (e.g., 1:2 molar ratio of ketone to aldehyde) .

Q. How do intermolecular interactions influence its crystal packing and physicochemical properties?

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.